molecular formula C16H15NO5 B2647817 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid CAS No. 438030-11-6

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid

Cat. No. B2647817
CAS RN: 438030-11-6
M. Wt: 301.298
InChI Key: JLZDLGWJGAZARE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is a chemical compound . It is a powder in physical form . The IUPAC name of this compound is 3-methoxy-4- [2- (4-methoxyanilino)-2-oxoethoxy]benzoic acid .


Molecular Structure Analysis

The molecular formula of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is C16H15NO5 . Its average mass is 301.294 Da and its monoisotopic mass is 301.095032 Da .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 331.33 . The InChI code of the compound is 1S/C17H17NO6/c1-22-13-6-4-12 (5-7-13)18-16 (19)10-24-14-8-3-11 (17 (20)21)9-15 (14)23-2/h3-9H,10H2,1-2H3, (H,18,19) (H,20,21) .

Scientific Research Applications

1. Luminescent Properties in Coordination Compounds

4-Benzyloxy benzoic acid derivatives, including 3-methoxy-4-benzyloxy benzoic acid, have been used in synthesizing lanthanide coordination compounds. The introduction of electron-releasing (-OMe) substituents on these compounds significantly enhances the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups reduce the overall sensitization efficiency of the Tb(3+)-centered luminescence. This indicates the potential application of these compounds in developing materials with tunable luminescent properties (Sivakumar et al., 2010).

2. Photoluminescence in Polymer-Rare Earth Complexes

Derivatives of benzoic acid, such as methoxybenzoic acid (MOBA), when bonded onto polystyrene and coordinated with Eu(III) ions, show significant enhancement in fluorescence emission intensities. This is due to the influence of substituent groups on the benzene ring of the bonded benzoic acid. The electron-donating (methoxy) and electron-withdrawing (formyl) groups on these derivatives play crucial roles in enhancing the photophysical behavior of the complexes (Gao et al., 2016).

3. Chemical Reactivity and Non-linear Optical Properties

4-Bromo-3-(methoxymethoxy) benzoic acid, a structurally similar compound, has been analyzed for its structure, vibrational properties, and chemical reactivity. It shows variations in reactivity parameters when in different solvents, indicating its potential in diverse chemical reactions. Additionally, parameters like dipole moment, polarizability, and hyperpolarizability suggest its usability in probing non-linear optical properties (Yadav et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c1-21-14-4-2-3-12(9-14)17-15(18)10-22-13-7-5-11(6-8-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZDLGWJGAZARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.